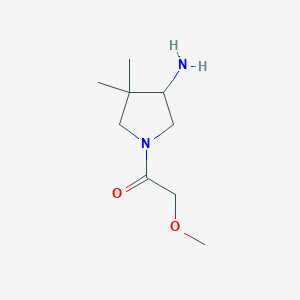
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C8H16N2O It is characterized by the presence of a pyrrolidine ring substituted with an amino group and two methyl groups, as well as a methoxyethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one typically involves the reaction of 4-amino-3,3-dimethylpyrrolidine with a suitable methoxyethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and methoxyethanone moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one: This compound is structurally similar but lacks the methoxy group.
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one: This compound has a propanone moiety instead of methoxyethanone.
Uniqueness
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethan-1-one is unique due to the presence of the methoxyethanone group, which imparts distinct chemical and physical properties
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C9H18N2O2/c1-9(2)6-11(4-7(9)10)8(12)5-13-3/h7H,4-6,10H2,1-3H3 |
InChIキー |
OLMKCFICHUWZNU-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CC1N)C(=O)COC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)

![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)

![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)


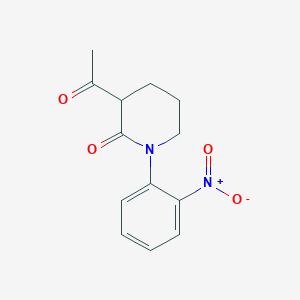
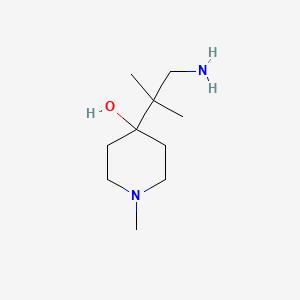
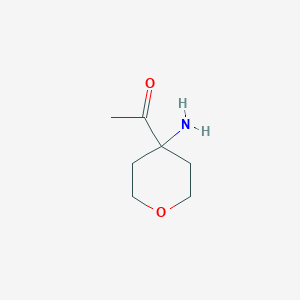
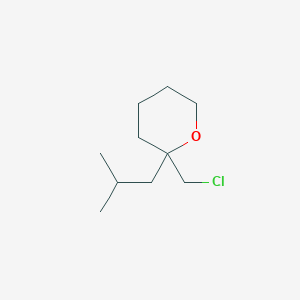
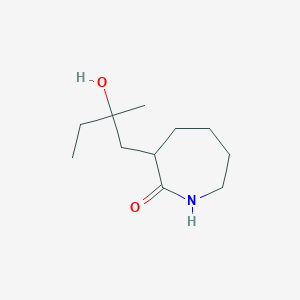
![tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13175103.png)
